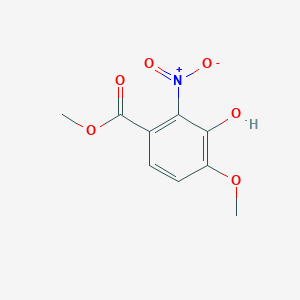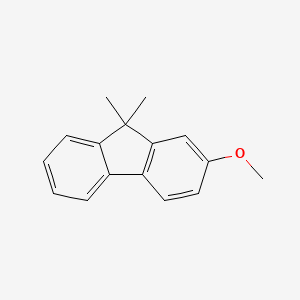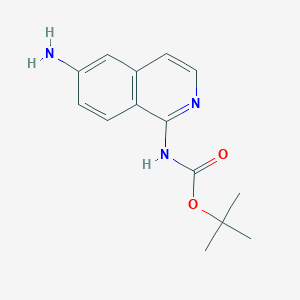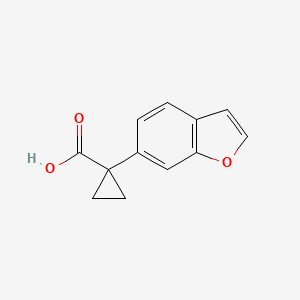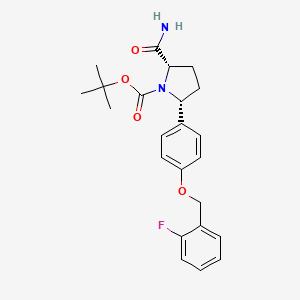![molecular formula C15H18F6O3 B1508335 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 824411-04-3](/img/structure/B1508335.png)
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Descripción general
Descripción
The compound “3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate” is a unique chemical with the empirical formula C4H2F6O3 . It is also known as 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid or 2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid .
Molecular Structure Analysis
The molecule shows approximately Cs symmetry. The carboxy group is nearly coplanar with the C—OH moiety and the O=C—C—O (H) torsion angle is 5.5 (2)° . An intramolecular O—H…O hydrogen bond occurs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.05 . It is a perfluorinated hydroxyisobutyric acid derivative .Aplicaciones Científicas De Investigación
Directed Homogeneous Hydrogenation
Research by Brown et al. (2003) delved into directed homogeneous hydrogenation processes, focusing on methyl anti-3-hydroxy-2-methylpentanoate. The study highlighted the utility of bicyclo[2.2.1]heptadiene derivatives in metal-catalyzed reactions, specifically using rhodium catalysts. These findings contribute to understanding the catalytic reduction and addition reactions involving complex bicyclic structures, which may relate to the synthesis and functionalization of the compound (Brown, Evans, & James, 2003).
Ene Reactions of Trifluoronitrosomethane
Barlow et al. (1980) explored the ene reactions of trifluoronitrosomethane, leading to the formation of N-alkenyl-N-trifluoromethylhydroxylamines. This study is relevant due to the involvement of trifluoromethyl groups and the potential for such reactions to modify or create molecules similar to the compound of interest, especially in the context of introducing or manipulating trifluoromethylated motifs within complex organic frameworks (Barlow, Haszeldine, & Murray, 1980).
Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene
Billups et al. (1996) reported on the synthesis and chemical behavior of Bicyclo[4.1.0]hept-1,6-ene, which provides insight into the reactivity and synthetic approaches for bicyclic systems similar to the compound . This research helps understand the dynamics and potential synthetic routes involving bicyclic structures, particularly those that may undergo ring expansion, contraction, or functionalization reactions (Billups et al., 1996).
Selective Reaction with Exo-Isomers in ROMP
Seehof et al. (1993) investigated the selective reaction with exo-isomers in ring-opening olefin metathesis polymerization (ROMP) of fluoroalkyl-substituted norbornene derivatives. This study highlights the specificity in reactions involving bicyclic structures with fluoroalkyl groups, which is pertinent to understanding the reactivity and potential applications of "3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate" in polymer science or materials engineering (Seehof, Grutke, & Risse, 1993).
Safety and Hazards
This compound is classified as a skin corrosive/irritant and can cause serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F6O3/c1-7(2)12(22)24-11-9-4-3-8(5-9)10(11)6-13(23,14(16,17)18)15(19,20)21/h8-11,23H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGGMPGFYAQUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CCC(C2)C1CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730818 | |
| Record name | 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824411-04-3 | |
| Record name | 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



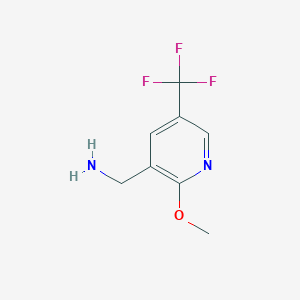

![Methyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1508257.png)
![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B1508259.png)
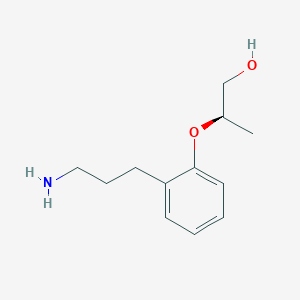
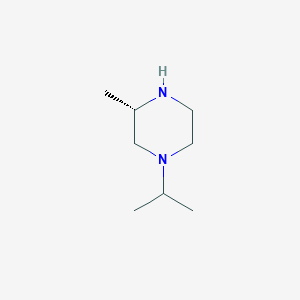
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1,1-dimethylethyl)-](/img/structure/B1508266.png)
